Product packaging for 4-Fluoro-1-naphthoic acid chloride(Cat. No.:CAS No. 56886-72-7)

4-Fluoro-1-naphthoic acid chloride

Cat. No.: B3145168
CAS No.: 56886-72-7
M. Wt: 208.61 g/mol
InChI Key: CQLBEAMZOMLJJY-UHFFFAOYSA-N
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Description

4-Fluoro-1-naphthoic acid chloride is a reactive acyl chloride derivative essential for advanced organic synthesis, particularly in medicinal chemistry. Its primary research value lies in its role as a precursor for the synthesis of cannabimimetic indoles, which are critical compounds for studying the cannabinoid CB1 and CB2 receptors . In laboratory settings, it is used in Friedel-Crafts acylation and other coupling reactions to introduce the 4-fluoro-1-naphthoyl group into target molecules, such as indole cores, to create novel aminoalkylindoles for pharmacological study . Structure-activity relationship (SAR) studies have demonstrated that electron-withdrawing substituents, like fluorine at the 4-position of the naphthoyl ring, can significantly influence the binding affinity and selectivity of the resulting ligands for cannabinoid receptors . This makes this compound a valuable tool for researchers designing and developing new chemical entities to probe the endocannabinoid system. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6ClFO B3145168 4-Fluoro-1-naphthoic acid chloride CAS No. 56886-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoronaphthalene-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFO/c12-11(14)9-5-6-10(13)8-4-2-1-3-7(8)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLBEAMZOMLJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Preparation Methodologies for 4 Fluoro 1 Naphthoic Acid Chloride

Precursor Synthesis: 4-Fluoro-1-naphthoic Acid

The direct precursor to the target acid chloride is 4-fluoro-1-naphthoic acid. Its synthesis is crucial and can be accomplished through several established chemical pathways. These routes often begin with a substituted naphthalene (B1677914) and involve a series of transformations to introduce the carboxylic acid functionality at the 1-position and a fluorine atom at the 4-position.

Established Synthetic Routes to 4-Halo-1-naphthoic Acids

A variety of general methods have been developed for the synthesis of 4-halo-1-naphthoic acids. These established routes provide a framework for the specific synthesis of the fluoro-substituted analogue. Key methodologies include Friedel-Crafts acylation followed by oxidation, carboxylation of Grignard reagents, and hydrolysis of nitrile precursors. cdnsciencepub.com

A widely used two-step method involves the Friedel-Crafts acylation of a 1-substituted naphthalene, followed by the oxidation of the resulting ketone. cdnsciencepub.com In this sequence, a 1-halonaphthalene, such as 1-fluoronaphthalene, undergoes acylation with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). cdnsciencepub.commasterorganicchemistry.com This reaction introduces an acetyl group onto the naphthalene ring, primarily at the 4-position, to form 4-fluoro-1-acetylnaphthalene.

The subsequent step is the oxidative transformation of the methyl ketone into a carboxylic acid. This is commonly achieved through a haloform reaction, using an oxidizing agent such as sodium hypochlorite (B82951) (NaOCl). cdnsciencepub.com The ketone is refluxed with the hypochlorite solution, which oxidizes the acetyl group to a carboxylate, which is then acidified to yield the final 4-halo-1-naphthoic acid. cdnsciencepub.com

The Grignard reagent pathway is another fundamental method for forming carboxylic acids. cdnsciencepub.com This process begins with a di-substituted naphthalene, typically a 1-bromo-4-fluoronaphthalene. This starting material is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding organomagnesium halide, known as a Grignard reagent (4-fluoro-1-naphthylmagnesium bromide). orgsyn.org

This highly reactive Grignard reagent is then carboxylated by reacting it with carbon dioxide (CO₂), which can be introduced as a gas or in its solid form (dry ice). orgsyn.org The Grignard reagent attacks the carbon atom of the CO₂, forming a magnesium carboxylate salt. The final step is the acidification of this salt with a strong acid, which protonates the carboxylate to yield 4-fluoro-1-naphthoic acid. orgsyn.org While this method is standard, the formation of fluoro-Grignard reagents can sometimes be challenging due to the high strength of the carbon-fluorine bond. researchgate.net

The hydrolysis of a nitrile (or cyano) group offers a direct route to a carboxylic acid. For the synthesis of 4-fluoro-1-naphthoic acid, this would involve the hydrolysis of 4-fluoro-1-cyanonaphthalene. The cyano group can be hydrolyzed under either acidic or basic conditions, although alkaline hydrolysis is often preferred for naphthoic acid synthesis. cdnsciencepub.com The reaction typically involves heating the nitrile with an aqueous solution of a base like sodium hydroxide, followed by acidification of the resulting carboxylate salt to precipitate the carboxylic acid. This method is noted as a viable pathway for preparing various substituted naphthoic acids. cdnsciencepub.comorgsyn.org

Oxymercuration-demercuration is a classic electrophilic addition reaction that can be adapted for the synthesis of functionalized aromatic compounds. wikipedia.orgmasterorganicchemistry.com Although more commonly applied to alkenes for hydration without carbocation rearrangement, related mercuration reactions have been used in the synthesis of naphthoic acids. libretexts.orglibretexts.org One documented approach involves the hydrolysis of a hydroxymercurinaphthoic acid with dilute hydrochloric acid to produce the desired naphthoic acid. cdnsciencepub.com This strategy, however, is less common in modern synthesis due to the toxicity of mercury compounds. The process generally involves the reaction of the aromatic substrate with a mercury(II) salt, like mercuric acetate (B1210297), followed by a demercuration step. wikipedia.orgchemistrysteps.com

Optimization of Reaction Conditions and Yield Enhancements for 4-Fluoro-1-naphthoic Acid

Achieving high yields in the synthesis of 4-fluoro-1-naphthoic acid requires careful optimization of reaction conditions. Research has shown that several factors can significantly influence the outcome of the synthetic routes described above.

For the Friedel-Crafts acylation followed by oxidation , the oxidation step has been identified as particularly sensitive. The preparation of the sodium hypochlorite solution is critical; it must be maintained at a low temperature (0-10°C) with careful control over the amount of chlorine gas used. cdnsciencepub.com Furthermore, the duration of the reflux during oxidation is important; it should be continued until no residual ketone is present as a separate phase, which may require longer reaction times and higher temperatures than initially suggested in some literature. cdnsciencepub.com

In Grignard reagent methodologies , the success of the reaction hinges on the effective formation of the organomagnesium compound. This requires strictly anhydrous (dry) conditions, as any moisture will quench the Grignard reagent. orgsyn.org For challenging substrates like fluoronaphthalenes, activation of the magnesium metal may be necessary. The use of co-solvents can also be critical; for instance, adding benzene (B151609) to the ether solution of α-naphthylmagnesium bromide prevents the reagent from solidifying upon cooling, ensuring a homogenous reaction mixture for the carboxylation step. orgsyn.org

The table below summarizes findings from various synthetic preparations of substituted naphthoic acids, providing insight into typical reagents, conditions, and yields that can inform the optimization of 4-fluoro-1-naphthoic acid synthesis.

Table 1: Summary of Synthetic Methods and Yields for Naphthoic Acids

Starting Material Method Key Reagents Yield (%) Reference
1-Acetyl-4-fluoronaphthalene Oxidation Sodium hypochlorite 65 cdnsciencepub.com
1-Bromo-4-methoxynaphthalene Grignard Reaction Mg, CO₂ 40 cdnsciencepub.com
1-Bromonaphthalene (B1665260) Grignard Reaction Mg, CO₂, Benzene 68-70 orgsyn.org
4-Cyano-1-methylnaphthalene Alkaline Hydrolysis NaOH (aq) 87 cdnsciencepub.com

Conversion of 4-Fluoro-1-naphthoic Acid to 4-Fluoro-1-naphthoic Acid Chloride

The primary method for preparing this compound involves the direct chlorination of 4-Fluoro-1-naphthoic acid. This process replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom, significantly increasing the electrophilicity of the carbonyl carbon. jove.com The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). libretexts.org

The choice of reagent can depend on the desired reaction conditions, scale, and the sensitivity of the starting material. Both thionyl chloride and oxalyl chloride are highly effective for this conversion. commonorganicchemistry.com

Thionyl Chloride (SOCl₂): This is a widely used reagent for preparing acyl chlorides from carboxylic acids. libretexts.org The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent such as toluene. commonorganicchemistry.comchemicalbook.com A general protocol involves refluxing the 4-Fluoro-1-naphthoic acid with an excess of thionyl chloride for several hours. chemicalbook.com The completion of the reaction is often indicated by the cessation of the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases. youtube.com After the reaction, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which can be purified further if necessary. chemicalbook.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another excellent reagent for this conversion and is often preferred for smaller-scale preparations or when milder conditions are required. libretexts.orgcommonorganicchemistry.com The reaction is typically carried out at room temperature in an inert solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com Crucially, this reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). youtube.comresearchgate.net The catalyst reacts with oxalyl chloride to form a reactive Vilsmeier intermediate, which then facilitates the conversion of the carboxylic acid. The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies purification. libretexts.org

Table 1: Typical Reaction Protocols for Acyl Chloride Formation

Reagent Catalyst Solvent Temperature Typical Duration Byproducts
Thionyl Chloride (SOCl₂) None Toluene or neat SOCl₂ Reflux 2-4 hours SO₂, HCl

The mechanisms for both thionyl chloride and oxalyl chloride involve converting the carboxylic acid's hydroxyl group into a better leaving group. libretexts.org

Mechanism with Thionyl Chloride:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. jove.comchemistrysteps.com

Intermediate Formation: This initial attack leads to the formation of a protonated chlorosulfite intermediate. The hydroxyl group of the carboxylic acid has now been converted into a much better leaving group. libretexts.org

Nucleophilic Acyl Substitution: A chloride ion, which was displaced in the initial steps or is present from the reagent, acts as a nucleophile and attacks the electrophilic carbonyl carbon. jove.comyoutube.com

Product Formation: A tetrahedral intermediate is formed, which then collapses. This results in the reformation of the carbonyl double bond and the departure of the chlorosulfite group, which decomposes into stable gaseous molecules of sulfur dioxide (SO₂) and a chloride ion, which forms HCl with the initially displaced proton. libretexts.orgyoutube.com This decomposition drives the reaction to completion. jove.com

Mechanism with Oxalyl Chloride (and catalytic DMF):

Vilsmeier Reagent Formation: First, the catalytic DMF reacts with oxalyl chloride to form a highly reactive electrophilic iminium species known as the Vilsmeier reagent, with the loss of CO and CO₂. youtube.com

Activation of Carboxylic Acid: The 4-Fluoro-1-naphthoic acid then attacks the Vilsmeier reagent, forming an intermediate where the hydroxyl group is converted into an excellent leaving group.

Nucleophilic Attack: A chloride ion, generated from the decomposition of oxalyl chloride, attacks the carbonyl carbon of the activated acid. libretexts.org

Product Release: The tetrahedral intermediate collapses, releasing the this compound and regenerating the DMF catalyst, allowing it to continue the cycle. youtube.com

Achieving high purity and selectivity in the synthesis of this compound is paramount for its use in subsequent reactions. Several strategies can be employed:

Reagent Purity: Using freshly distilled thionyl chloride or high-purity oxalyl chloride is essential to prevent side reactions caused by impurities like sulfur chlorides or phosgene.

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous (dry) conditions, as this compound is highly reactive towards water, which would hydrolyze it back to the parent carboxylic acid.

Removal of Byproducts: The efficient removal of gaseous byproducts (HCl, SO₂, CO, CO₂) is a key factor that drives the reaction equilibrium toward the product side, maximizing the yield. libretexts.orgyoutube.com This is often achieved by performing the reaction in a well-ventilated fume hood or under a gentle stream of an inert gas like nitrogen or argon.

Purification of Product: After the reaction is complete, excess chlorinating agent and solvent are typically removed by distillation or rotary evaporation. chemicalbook.com For high purity, the resulting crude this compound can be purified by vacuum distillation.

Avoiding Side Reactions: In the case of oxalyl chloride, using only a catalytic amount of DMF is crucial. Using stoichiometric amounts can lead to the formation of amide side products. youtube.com For sensitive substrates, converting the carboxylic acid to its sodium salt before reacting it with the chlorinating agent can sometimes prevent side reactions involving the acidic proton. researchgate.net

Table 2: Compound Names

Compound Name
4-Fluoro-1-naphthoic acid
This compound
Thionyl chloride
Oxalyl chloride
Hydrogen chloride
Sulfur dioxide
Dichloromethane (DCM)
Toluene
N,N-dimethylformamide (DMF)
Carbon dioxide
Carbon monoxide
Phosgene

Chemical Reactivity and Reaction Mechanisms of 4 Fluoro 1 Naphthoic Acid Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reactivity of acid chlorides. libretexts.org The rate and feasibility of these reactions depend on the nucleophilicity of the attacking species and the stability of the resulting products. For 4-Fluoro-1-naphthoic acid chloride, the general pathway is consistent with this mechanism, providing a versatile route to a variety of other carboxylic acid derivatives. pressbooks.pub

This compound readily undergoes esterification when treated with alcohol nucleophiles. This reaction, a type of alcoholysis, is typically rapid and highly exothermic, often proceeding readily at room temperature. chemguide.co.ukchemguide.co.uk The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acid chloride. This addition forms a tetrahedral intermediate. Subsequently, the carbonyl group is reformed through the elimination of a chloride ion. A base, such as pyridine, is frequently added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct, driving the reaction to completion. pressbooks.pubyoutube.com

The general reaction is as follows: 4-Fluoro-1-naphthoyl chloride + Alcohol → 4-Fluoro-1-naphthoate Ester + HCl

This process is a highly efficient method for the synthesis of various alkyl and aryl 4-fluoro-1-naphthoate esters. libretexts.org

Table 1: General Conditions for Esterification of Acid Chlorides

Component Role Common Examples
Acid Chloride Electrophilic Substrate This compound
Nucleophile Alcohol Ethanol, Methanol (B129727), Phenol
Base (optional) HCl Scavenger Pyridine, Triethylamine (B128534)

The reaction of this compound with primary or secondary amines is a facile and common method for synthesizing amides. This amidation process, or aminolysis, is generally very rapid due to the high nucleophilicity of amines. commonorganicchemistry.com The reaction mechanism is analogous to esterification, involving nucleophilic attack by the amine nitrogen on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. hud.ac.uk Typically, two equivalents of the amine are employed: one acts as the nucleophile, and the second functions as a base to neutralize the liberated HCl, forming an ammonium (B1175870) salt. pressbooks.pub Alternatively, an external non-nucleophilic base like triethylamine can be used. hud.ac.uk

This compound serves as a key reagent in the synthesis of specific N-alkyl-3-(4-fluoro-1-naphthoyl)indoles, which have been investigated for their pharmacological properties. nih.gov In these syntheses, the acid chloride is reacted with an appropriate N-alkylindole or N-alkyl-2-methylindole. nih.gov

A notable method for this acylation is the Okauchi procedure, which involves treating the indole (B1671886) with a Lewis acid, such as dimethylaluminum chloride, prior to the addition of the acid chloride. This approach is believed to proceed through a 3-indolylaluminum intermediate, facilitating the acylation at the C3 position of the indole ring. nih.gov Several compounds in this series, including JWH-412 and JWH-414, were successfully prepared via the direct acylation of the corresponding indole with the acid chloride derived from commercially available 4-fluoro-1-naphthoic acid. nih.gov

Table 2: Examples of N-Alkyl-3-(4-fluoro-1-naphthoyl)indoles Synthesized

Compound Name R Group R' Group Synthetic Route
JWH-414 C3H7 H Direct acylation of 1-propylindole nih.gov
JWH-415 C3H7 CH3 Direct acylation of 2-methyl-1-propylindole nih.gov
JWH-412 C5H11 H Direct acylation of 1-pentylindole nih.gov

The synthesis of N-carboxyalkyl-4-fluoro-1,8-naphthalimides has been documented in the scientific literature. However, the reported and established synthetic pathway for these compounds does not start from this compound. Instead, these molecules are prepared via the aminolysis of 4-fluoro-1,8-naphthalic anhydride (B1165640) with various amino acids like glycine, β-alanine, and 6-aminocaproic acid. researchgate.netbohrium.com This reaction involves the nucleophilic attack of the amino group of the amino acid on one of the carbonyl carbons of the cyclic anhydride, leading to the opening of the anhydride ring, followed by cyclization through dehydration to form the imide ring. researchgate.netbohrium.com

While both this compound and 4-fluoro-1,8-naphthalic anhydride are derivatives of naphthalene (B1677914), they possess different functional groups (a single acyl chloride versus a cyclic dicarboxylic anhydride), leading to distinct reaction pathways and products.

While direct condensation of this compound to form pyrimidine (B1678525) or pyrido-pyrimidine systems is not a standard named reaction, the acid chloride is a critical building block for introducing the 4-fluoro-1-naphthoyl moiety into precursors for these heterocycles. A general and powerful strategy involves a two-step process:

Amide Formation: this compound is first reacted with a suitable amino-substituted precursor, such as an aminopyrimidine or a molecule containing a reactive enamine or amidine functionality. This step is a standard amidation reaction as described previously.

Cyclization: The resulting amide, now bearing the 4-fluoro-1-naphthoyl group, undergoes a subsequent intramolecular or intermolecular cyclization reaction to construct the final pyrimidine or pyrido-pyrimidine ring system.

This modular approach allows for the synthesis of complex heterocyclic structures where the 4-fluoro-1-naphthyl group is a key substituent. The synthesis of pyrimidine derivatives through the condensation of amides with nitriles, often activated by reagents like trifluoromethanesulfonic anhydride, highlights the utility of amides as intermediates in heterocycle synthesis. researchgate.net

This compound can be converted into a carboxylic acid anhydride through a nucleophilic acyl substitution reaction with a carboxylate anion. pressbooks.publibretexts.org The carboxylate anion, typically generated by deprotonating a carboxylic acid with a non-nucleophilic base like pyridine, acts as the nucleophile. coconote.applibretexts.org It attacks the highly electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion yields the acid anhydride. coconote.appkhanacademy.org

This reaction can be used to synthesize both symmetrical anhydrides (by reacting this compound with 4-fluoro-1-naphthoate) and, more commonly, mixed anhydrides (by using a different carboxylate). pressbooks.pub

Table 3: Reactants for Acid Anhydride Formation

Electrophile Nucleophile Product
This compound 4-Fluoro-1-naphthoate anion Symmetrical 4-Fluoro-1-naphthoic anhydride
This compound Acetate (B1210297) anion Mixed 4-Fluoro-1-naphthoic acetic anhydride

Reactions with Organometallic Reagents (e.g., Grignard Reactions, Gilman Reagents)

The reaction of this compound with organometallic reagents provides a versatile route to introduce new carbon-carbon bonds, leading to the formation of ketones or tertiary alcohols. The outcome of the reaction is highly dependent on the type of organometallic reagent used.

Grignard Reagents:

Grignard reagents (R-MgX) are highly reactive organometallic compounds that readily react with acyl chlorides. The reaction with this compound typically proceeds in a two-step manner. The first step involves a nucleophilic acyl substitution where the Grignard reagent attacks the carbonyl carbon, leading to the displacement of the chloride leaving group and the formation of a ketone intermediate. youtube.comlibretexts.org However, due to the high reactivity of Grignard reagents, the reaction does not typically stop at the ketone stage. youtube.comchemistrysteps.com The newly formed ketone is also susceptible to nucleophilic attack by a second equivalent of the Grignard reagent. youtube.com This second addition, a nucleophilic addition reaction, results in the formation of a tertiary alcohol after an acidic workup. libretexts.orgyoutube.com It is often difficult to isolate the ketone intermediate when using Grignard reagents because the second addition is very rapid. youtube.comchemistrysteps.com

Gilman Reagents:

In contrast to Grignard reagents, Gilman reagents (lithium dialkylcuprates, R₂CuLi) are less reactive or "softer" organometallic reagents. chemistrysteps.commasterorganicchemistry.com This difference in reactivity is attributed to the less polarized carbon-copper bond compared to the carbon-magnesium bond in Grignard reagents. chemistrysteps.com This reduced reactivity allows for a more selective transformation of acyl chlorides.

When this compound is treated with a Gilman reagent, the reaction selectively yields the corresponding ketone. chemistrysteps.comyoutube.commasterorganicchemistry.com The Gilman reagent will undergo the initial nucleophilic acyl substitution to form the ketone, but it is generally not reactive enough to add to the newly formed ketone. chemistrysteps.comyoutube.com This selectivity makes Gilman reagents the preferred choice for the synthesis of ketones from acyl chlorides. chemistrysteps.commasterorganicchemistry.com

Interactive Table: Reaction of this compound with Organometallic Reagents
Reagent TypeReagent ExamplePrimary ProductMechanism StepsNotes
Grignard ReagentPhenylmagnesium bromideTertiary Alcohol1. Nucleophilic Acyl Substitution2. Nucleophilic AdditionReacts twice with the acid chloride, making ketone isolation difficult. youtube.comchemistrysteps.com
Gilman ReagentLithium diphenylcuprateKetoneNucleophilic Acyl SubstitutionLess reactive than Grignard reagents, allowing for selective ketone formation. chemistrysteps.comyoutube.com

Reduction Methodologies

The reduction of this compound can be controlled to selectively produce either the corresponding naphthaldehyde derivative or the naphthyl primary alcohol. The choice of reducing agent is critical in determining the final product.

To achieve the selective reduction of an acyl chloride to an aldehyde, a less reactive reducing agent is required. chemistrysteps.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the acyl chloride all the way to the primary alcohol. chemistrysteps.com

A commonly used reagent for this selective transformation is lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H). chemistrysteps.com This bulky and less reactive hydride source can effectively reduce the highly reactive acyl chloride to the aldehyde, but reacts much more slowly with the aldehyde product, allowing for its isolation. chemistrysteps.com This method provides a reliable route to 4-fluoro-1-naphthaldehyde (B120201) from 4-fluoro-1-naphthoyl chloride. Another method for the reduction of an acyl chloride to an aldehyde is the Rosenmund reduction, which utilizes catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate (B86663), poisoned with quinoline-sulfur).

For the complete reduction of this compound to the corresponding primary alcohol, (4-fluoro-1-naphthalenyl)methanol, strong reducing agents are employed. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice for this transformation. chemistrysteps.com It readily reduces the acyl chloride to the primary alcohol. Sodium borohydride (B1222165) (NaBH₄) can also be used for this reduction. chemistrysteps.com The reaction proceeds through an initial reduction to the aldehyde, which is then immediately further reduced to the primary alcohol. chemistrysteps.com

Interactive Table: Reduction of this compound
Desired ProductReagentReaction TypeKey Considerations
4-Fluoro-1-naphthaldehydeLithium tri(t-butoxy)aluminum hydride chemistrysteps.comSelective ReductionA less reactive hydride source is necessary to prevent over-reduction to the alcohol. chemistrysteps.com
(4-Fluoro-1-naphthalenyl)methanolLithium aluminum hydride (LiAlH₄) chemistrysteps.comComplete ReductionA strong reducing agent ensures the full reduction of the acyl chloride to the primary alcohol. chemistrysteps.com
(4-Fluoro-1-naphthalenyl)methanolSodium borohydride (NaBH₄) chemistrysteps.comComplete ReductionAnother effective strong reducing agent for this transformation. chemistrysteps.com

Influence of the Fluoro Substituent on Reaction Selectivity and Rate

The presence of the fluorine atom at the 4-position of the naphthalene ring significantly influences the reactivity of the acyl chloride group through a combination of electronic and steric effects.

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the naphthalene ring and, consequently, from the carbonyl carbon of the acyl chloride. This increased electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack, thus increasing the reaction rate with nucleophiles.

In addition to the inductive effect, fluorine, like other halogens, possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R or +M effect). However, for fluorine, the inductive effect is generally considered to be dominant over the resonance effect in influencing the reactivity of the aromatic system. The electron-withdrawing nature of fluorine can enhance the reactivity of the acyl chloride towards nucleophilic acyl substitution.

The fluorine atom is relatively small, so its steric hindrance at the 4-position is generally minimal and is not expected to significantly impede the approach of nucleophiles to the acyl chloride group at the 1-position.

In terms of directing group attributes for further electrophilic aromatic substitution on the naphthalene ring, the fluorine atom is an ortho-, para-director due to its resonance effect, which can stabilize the intermediate carbocation (arenium ion) at these positions. However, due to its strong inductive effect, it is also a deactivating group. In the context of the reactions of the acyl chloride group itself, this directing effect is less relevant than its influence on the electrophilicity of the carbonyl carbon.

Derivatization Strategies and Analogue Synthesis Utilizing 4 Fluoro 1 Naphthoic Acid Chloride

Comparative Studies with Other Halogenated 1-Naphthoic Acid Chlorides (e.g., Chloro, Bromo, Iodo Analogues)

Comparative studies involving different halogens at the 4-position of the naphthoyl ring are crucial for understanding the electronic and steric effects on biological activity. Research into cannabinoid receptor ligands has involved the synthesis of 1-alkyl-3-(1-naphthoyl)indoles with fluoro, chloro, bromo, and iodo substituents at the C-4 position of the naphthoyl group. nuph.edu.ua

A key point in these syntheses is the availability of the starting materials. 4-Fluoro-1-naphthoic acid is commercially available, making its conversion to the corresponding acid chloride straightforward. nuph.edu.ua In contrast, the 4-chloro, 4-bromo, and 4-iodo-1-naphthoic acids often need to be synthesized. nuph.edu.ua This is typically achieved through a Friedel-Crafts acylation of the corresponding 1-halonaphthalene, followed by a haloform reaction or oxidation to yield the carboxylic acid, which is then converted to the acid chloride for subsequent reactions. nuph.edu.ua This difference in accessibility can make the 4-fluoro analogue a more convenient starting point for derivatization.

Interactive Table: Comparison of Halogenated 1-Naphthoic Acid Precursors

Halogen at C-4Starting Naphthoic AcidAvailabilitySynthetic Note for Acid
Fluoro4-Fluoro-1-naphthoic acidCommercially availableAcid chloride prepared from commercial acid. nuph.edu.ua
Chloro4-Chloro-1-naphthoic acidRequires synthesisPrepared from 1-chloronaphthalene (B1664548) via Friedel-Crafts acylation and subsequent oxidation. nuph.edu.ua
Bromo4-Bromo-1-naphthoic acidRequires synthesisPrepared from 1-bromonaphthalene (B1665260) via Friedel-Crafts acylation and subsequent oxidation. nuph.edu.ua
Iodo4-Iodo-1-naphthoic acidRequires synthesisPrepared from 1-iodonaphthalene (B165133) via Friedel-Crafts acylation and subsequent oxidation. nuph.edu.ua

Transformations to Fluoromethylnaphthalene Derivatives from 4-Fluoro-1-naphthoic Acid

The conversion of 4-fluoro-1-naphthoic acid or its acid chloride to 4-fluoro-1-methylnaphthalene derivatives represents a reduction of the carboxyl group. This transformation requires a multi-step approach. The first step involves the reduction of the carboxylic acid or its more reactive acyl chloride derivative to the corresponding primary alcohol, 4-fluoro-1-naphthalenemethanol.

This reduction can be effectively carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) can also reduce acyl chlorides to alcohols. chemistrysteps.com The general reaction involves treating the 4-fluoro-1-naphthoyl chloride in an appropriate solvent with the hydride reagent. The resulting intermediate is then worked up to yield the primary alcohol. youtube.com To obtain the final 4-fluoro-1-methylnaphthalene, the alcohol would typically be converted to a better leaving group (e.g., a tosylate or a halide) and then subjected to a final reduction step. A general synthetic scheme for preparing substituted fluoromethylnaphthalenes involves the reduction of the naphthoic acid to the carbinol (alcohol) with LiAlH₄ as a key step. cdnsciencepub.com

Methodologies for Structure-Activity Relationship (SAR) Studies Through Directed Derivatization

4-Fluoro-1-naphthoic acid chloride is a valuable tool for conducting Structure-Activity Relationship (SAR) studies. SAR is a critical methodology in drug discovery that explores how the chemical structure of a compound influences its biological activity. Directed derivatization allows chemists to systematically modify a lead compound to probe its interaction with a biological target. nih.gov

The synthesis of a library of related compounds with specific, controlled variations is central to this approach. For example, in the development of cannabinoid receptor ligands, researchers prepared a series of 3-(1-naphthoyl)indoles where the substituents at both the naphthoyl and indole (B1671886) moieties were systematically varied. nuph.edu.uanih.gov By using 4-fluoro-1-naphthoyl chloride, 4-chloro-1-naphthoyl chloride, and other halogenated analogues, the electronic effect of the halogen at C-4 could be evaluated. nuph.edu.ua Simultaneously, varying the length of the alkyl chain (e.g., propyl vs. pentyl) at the indole nitrogen allowed for the exploration of steric requirements in the ligand-binding pocket. nuph.edu.uanih.gov The affinities of these synthesized analogues for the target receptors (e.g., CB₁ and CB₂) are then measured, and the data is used to build a model of the pharmacophore, guiding the design of more potent and selective compounds. nih.gov This systematic approach, enabled by reagents like this compound, is fundamental to modern medicinal chemistry. mdpi.comuni.lu

Applications in Advanced Organic Synthesis

Utilization as a Key Building Block in Multi-Step Syntheses

Acyl chlorides are powerful reagents for acylation reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. fiveable.me They are typically prepared from the corresponding carboxylic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgprepchem.com The enhanced electrophilicity of the carbonyl carbon in 4-fluoro-1-naphthoic acid chloride makes it an excellent substrate for nucleophilic acyl substitution reactions. libretexts.org

This compound is an exemplary reagent for introducing the 4-fluoronaphthoyl moiety into a target structure. This process is fundamental in multi-step syntheses where molecular complexity is built sequentially. A prime example of its application, by analogy with the non-fluorinated 1-naphthoyl chloride, is in the synthesis of substituted indoles, which are core structures in many natural products and pharmaceuticals. guidechem.com

The reaction involves the Friedel-Crafts acylation of an indole (B1671886) with the acyl chloride, typically using a Lewis acid catalyst, to form a 3-(naphthoyl)indole intermediate. guidechem.com This ketone can then be further functionalized. The high reactivity of the acyl chloride ensures that this acylation step proceeds efficiently, providing a key intermediate for subsequent chemical modifications. libretexts.org This step-wise construction is a hallmark of complex molecule synthesis.

Table 1: Representative Synthesis of a Substituted Indole using a Naphthoyl Chloride Intermediate

StepReactantsReagents/ConditionsProductPurpose
1: Acylation Indole, this compoundLewis Acid (e.g., Ethylaluminum dichloride), Toluene, 0°C to 25°C guidechem.com3-(4-Fluoro-1-naphthoyl)indoleForms the core ketone structure. guidechem.com
2: Alkylation 3-(4-Fluoro-1-naphthoyl)indole, Alkyl Halide (e.g., 1-Bromopentane)Base (e.g., KOH), DMF, Acetone guidechem.com1-Alkyl-3-(4-fluoro-1-naphthoyl)indoleAdds complexity and modifies properties. guidechem.com

The strategic introduction of specific acyl groups is a cornerstone of medicinal chemistry, and this compound is well-suited for this purpose. Its utility is highlighted in the synthesis of precursors for pharmacologically active agents. For instance, compounds like 1-pentyl-3-(1-naphthoyl)indole have been identified as novel pharmaceutical intermediates. guidechem.com The fluorinated analogue, derived from this compound, would be synthesized to explore the effects of fluorine substitution on biological activity, a common strategy in drug discovery to enhance metabolic stability or binding affinity.

The synthesis of these precursors relies on the predictable and efficient reactivity of the acyl chloride. fiveable.meguidechem.com It readily reacts with alcohols and amines to produce esters and amides, respectively, which are common functional groups in drug molecules. wikipedia.org The Schotten-Baumann reaction conditions are often employed for these transformations, particularly for amide formation. fiveable.me

Integration into One-Pot Synthetic Strategies

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. The high reactivity of this compound makes it an ideal candidate for inclusion in such processes. Although specific one-pot reactions starting directly from this compound are not extensively documented in the provided search results, the concept has been applied to similar fluorinated naphthoquinone and isoquinoline (B145761) systems, demonstrating the feasibility of this approach. nih.govnih.govmdpi.com

A conceptual one-pot strategy could involve an initial acylation reaction using this compound, followed by an in-situ transformation of the resulting product. For example, a modern palladium-catalyzed decarbonylative cross-coupling could be performed sequentially. acs.org In such a process, the aroyl chloride first reacts with a nucleophile, and then the same catalyst system could facilitate a subsequent carbon-carbon or carbon-heteroatom bond formation in the same pot, streamlining the synthesis of complex final products. acs.org

Table 2: Conceptual One-Pot Reaction Sequence

Step (in situ)Reaction TypeSubstrateReagentPotential Product
1 Friedel-Crafts AcylationBenzene (B151609)This compound, AlCl₃4-Fluoro-1-naphthyl phenyl ketone
2 Catalytic Reduction4-Fluoro-1-naphthyl phenyl ketoneH₂, Pd/C(4-Fluoro-1-naphthyl)(phenyl)methanol

Catalytic Transformations and Ligand Development (General concept applicable to acyl chlorides)

Acyl chlorides are pivotal starting materials in a variety of catalytic transformations that enable the efficient construction of organic molecules. fiveable.me Their reactivity can be harnessed and controlled through the use of catalysts, expanding their synthetic utility beyond simple acylation.

One of the most fundamental catalytic applications is the Friedel-Crafts acylation, where a Lewis acid like aluminum chloride (AlCl₃) catalyzes the introduction of the acyl group onto an aromatic ring to form ketones. fiveable.mencert.nic.in More advanced methods involve transition metal catalysis. For example, palladium catalysts can facilitate the decarbonylative cross-coupling of aroyl chlorides with various partners, yielding biaryls, aryl amines, aryl ethers, and other important structures. acs.org This approach is powerful as it allows for the conversion of a carboxylic acid derivative into diverse products using a single catalytic system. acs.org Another key reaction is the Rosenmund reduction, where an acyl chloride is catalytically hydrogenated over a palladium-on-barium sulfate (B86663) catalyst to produce an aldehyde. ncert.nic.in

In the context of ligand development, the reactivity of acyl chlorides with amines to form amides is particularly relevant. wikipedia.org By reacting this compound with a molecule containing two nucleophilic sites, such as a diamine or an amino-phosphine, it is possible to construct multidentate ligands. These ligands are crucial components of many transition metal catalysts, controlling their reactivity and selectivity. The formation of an amide bond via the acyl chloride provides a robust and reliable method for incorporating the fluoronaphthyl group into a larger, chelating ligand framework.

Table 3: Summary of General Catalytic Transformations for Acyl Chlorides

TransformationCatalystReagent PartnerProduct Type
Friedel-Crafts Acylation Lewis Acid (e.g., AlCl₃) fiveable.meAromatic Compound fiveable.meAromatic Ketone fiveable.me
Rosenmund Reduction Pd/BaSO₄ ncert.nic.inH₂ ncert.nic.inAldehyde ncert.nic.in
Decarbonylative Cross-Coupling Pd(0)/Brettphos acs.orgBoronic acids, Amines, etc. acs.orgBiaryls, Aryl Amines, etc. acs.org
Esterification Pyridine, DMAP wikipedia.orgAlcohol wikipedia.orgEster wikipedia.org

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive information about the carbon-hydrogen framework and the environment of specific atomic nuclei within a molecule. For 4-Fluoro-1-naphthoic acid chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed for a complete structural assignment.

Proton NMR (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would be utilized to determine the number of different types of protons, their electronic environments, and their proximity to other protons in the this compound molecule. The aromatic protons on the naphthalene (B1677914) ring system would exhibit characteristic chemical shifts in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The specific splitting patterns (e.g., doublets, triplets, multiplets) of these signals would arise from spin-spin coupling with neighboring protons, allowing for the assignment of each proton to its specific position on the naphthalene ring. The presence of the fluorine atom and the acyl chloride group would influence the chemical shifts of the adjacent protons due to their inductive effects.

Carbon-13 NMR (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the acyl chloride group is expected to appear significantly downfield, typically in the range of 160-180 ppm. The aromatic carbons of the naphthalene ring would resonate in the 120-150 ppm region. Furthermore, the carbon atom directly bonded to the fluorine atom would exhibit a large C-F coupling constant, resulting in a characteristic splitting of its signal. This feature is a definitive indicator of the fluorine substituent's position on the aromatic ring.

Although specific experimental ¹³C NMR data for this compound is not available in the provided search results, this technique would be indispensable for confirming the carbon framework and the presence of the carbonyl and fluorine-bearing carbons.

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Environment Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique used to directly observe the fluorine atom in a molecule. rsc.org For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the naphthalene ring. Any coupling to nearby protons would result in a splitting of this signal, providing further structural confirmation. This technique is particularly valuable for verifying the presence and electronic environment of the fluorine substituent.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups in a molecule. youtube.com For this compound, the FT-IR spectrum would be expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride group. This band typically appears in the region of 1750-1815 cm⁻¹. The presence of the aromatic naphthalene ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-F bond stretching vibration would also be present, typically in the 1000-1400 cm⁻¹ range.

While a specific FT-IR spectrum for this compound is not available in the provided search results, this technique would be a primary tool for confirming the presence of the key acyl chloride functional group.

Raman Spectroscopy

Specific Raman spectroscopic data for this compound is not readily found in the public domain. However, its application would be beneficial for a comprehensive vibrational analysis of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

The molecular ion peak (M+) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of acyl chlorides often involves the loss of the chlorine atom or the entire carbonyl chloride group. libretexts.orgyoutube.com For instance, in the mass spectrum of related aromatic acyl chlorides, fragments corresponding to the loss of Cl• (M-35/37) and •COCl (M-63/65) are typically observed. libretexts.org The presence of the fluorine atom on the naphthalene ring would further influence the fragmentation, potentially leading to characteristic losses.

A common fragmentation pathway for aromatic compounds is the cleavage of bonds adjacent to the aromatic ring. libretexts.org In the case of this compound, this could result in the formation of a stable fluoronaphthyl cation. The predicted mass-to-charge ratios for various adducts of the parent molecule, 4-fluoro-1-naphthoic acid, have been calculated, which can serve as a reference for interpreting the mass spectrum of its acyl chloride derivative. uni.lu

Predicted Mass Spectrometry Data for Related Naphthoyl Chlorides

CompoundMolecular FormulaMonoisotopic Mass (Da)Predicted [M+H]+ (m/z)Predicted [M+Na]+ (m/z)
1-Naphthoyl chlorideC11H7ClO190.01854191.02582213.00776
2-Naphthoyl chlorideC11H7ClO190.01854191.02582213.00776

This table presents predicted mass spectrometry data for related compounds to infer potential fragmentation patterns of this compound. uni.luuni.lu

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purity determination of this compound. americanpharmaceuticalreview.com Due to the high reactivity of acyl chlorides with common reversed-phase HPLC mobile phases containing water or alcohols, direct analysis can be challenging. americanpharmaceuticalreview.com This reactivity can lead to the hydrolysis of the acyl chloride back to the corresponding carboxylic acid, complicating the chromatogram. chemicalforums.comresearchgate.net

To overcome this, several strategies can be employed:

Normal-Phase Chromatography: Utilizing a non-polar mobile phase and a polar stationary phase can allow for the direct analysis of the acyl chloride, provided that alcohol and basic modifiers are avoided. This approach is suitable for in-process control to monitor the disappearance of reactants and the appearance of the product. americanpharmaceuticalreview.com

Derivatization: The acyl chloride can be converted into a more stable derivative, such as an ester or an amide, prior to analysis by reversed-phase HPLC. americanpharmaceuticalreview.com For example, reaction with an alcohol like methanol (B129727) would convert it to the corresponding methyl ester, which is stable in aqueous media. americanpharmaceuticalreview.comresearchgate.net If the compound lacks a strong chromophore, a derivatizing agent that introduces a UV-active group can be used to enhance detection. americanpharmaceuticalreview.com

The development of a robust HPLC method would involve optimizing parameters such as the column type (e.g., C18 for reversed-phase of a derivative), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and detector wavelength to achieve good separation and sensitivity. ekb.egnih.govbibliotekanauki.pl

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for the qualitative monitoring of reactions involving this compound and for preliminary purity assessment. sigmaaldrich.comlibretexts.orgorgchemboulder.com A key challenge in using TLC for acyl chlorides is their potential to hydrolyze on the silica (B1680970) gel plate, which can contain water. chemicalforums.com This can result in streaking or the appearance of a spot corresponding to the carboxylic acid. chemicalforums.com

Despite this, TLC is widely used to monitor the conversion of a carboxylic acid to an acyl chloride. researchgate.netchemistryhall.com The progress of the reaction can be followed by observing the disappearance of the starting carboxylic acid spot and the appearance of a new, typically less polar, product spot. To confirm the formation of the acyl chloride, a small aliquot of the reaction mixture can be quenched with methanol to form the more stable methyl ester, which can then be analyzed by TLC. researchgate.net

The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent like hexanes or pentane (B18724) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether is commonly used. chemistryhall.com The separated spots are typically visualized under UV light, as the naphthalene ring is UV-active. orgchemboulder.com

TLC Parameters for Monitoring Acyl Chloride Formation

ParameterDescription
Stationary Phase Silica gel coated on an aluminum or glass plate. orgchemboulder.com
Mobile Phase (Eluent) A mixture of non-polar and polar solvents (e.g., 7:3 pentane/diethyl ether). chemistryhall.com
Visualization UV light, where the compound appears as a dark spot against a fluorescent background. orgchemboulder.com
Application Monitoring the consumption of the starting carboxylic acid and the formation of the acyl chloride product. chemistryhall.com

This table outlines typical parameters for using TLC to monitor the synthesis of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related naphthalene derivatives provides a strong basis for understanding its likely solid-state conformation. researchgate.netmdpi.commdpi.com

For instance, the crystal structure of 1-naphthaleneacrylic acid reveals that the molecules form centrosymmetric hydrogen-bonded dimers. researchgate.net The study of various naphthalene compounds by X-ray diffraction has shown that the naphthalene ring system is generally planar. mdpi.com In a potential crystal structure of this compound, the molecule would likely exhibit a planar naphthalene core with the acyl chloride group and the fluorine atom substituted at the 1- and 4-positions, respectively. The packing of the molecules in the crystal lattice would be influenced by intermolecular interactions.

Obtaining a single crystal suitable for X-ray diffraction can be a significant challenge. caltech.edu Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution are commonly employed. caltech.edu If the compound itself is not readily crystalline, derivatization to form a more crystalline solid, such as a salt or a co-crystal, can be a viable strategy. caltech.edu

Advanced Analytical Techniques for Reaction Monitoring and Kinetic Studies

The synthesis of this compound, typically from 4-fluoro-1-naphthoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride, can be monitored in real-time using advanced analytical techniques. libretexts.orgorganicchemistrytutor.comorganic-chemistry.org These methods provide valuable insights into reaction kinetics, helping to optimize reaction conditions and ensure complete conversion.

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, can be particularly useful. The progress of the reaction can be followed by monitoring the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of the sharp C=O stretching band of the acyl chloride at a higher wavenumber.

Computational modeling, specifically using Density Functional Theory (DFT), has emerged as a powerful tool for investigating the mechanisms and kinetics of acyl chloride formation. researchgate.net Such studies can elucidate the transition states and intermediates involved in the reaction pathway, providing a detailed understanding of the reaction thermodynamics and kinetics. researchgate.net For example, DFT calculations have been used to model the conversion of carboxylic acids to acyl chlorides by thionyl chloride, revealing the energetic barriers of the competing reaction pathways. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 4-Fluoro-1-naphthoic acid chloride at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31+G(d,p), can determine the optimized geometry and energy of the molecule. researchgate.net For related compounds like ortho-substituted naphthoic acids, DFT has been used to find the most stable conformation by calculating the energy and gradient for an assumed molecular geometry. researchgate.net Studies on similar molecules, such as fluorinated naphthaldehydes, have utilized DFT to explore the mechanisms of nucleophilic aromatic substitution (SNAr) reactions, showing that such reactions may proceed through a concerted mechanism. researchgate.net The presence and position of the electron-withdrawing formyl group—and by extension, the acid chloride group—is found to be essential for the reaction to occur. researchgate.net

Frontier Molecular Orbital Theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In a computational study of various ortho-substituted naphthoic acids, o-Fluoro naphthoic acid was found to have a HOMO-LUMO energy gap of 4.895 eV, indicating it is the most reactive among the studied compounds. researchgate.net This high reactivity is attributed to the fluorine substituent's effect on the molecule's electronic properties. researchgate.net The electrophilicity index, derived from HOMO and LUMO energies, further quantifies the molecule's ability to accept electrons. researchgate.net

Table 1: Theoretical Parameters of o-Fluoro Naphthoic Acid using DFT

Parameter Value
Total Energy (a.u.) -4.20E+05
E HOMO (eV) -1.72E+02
E LUMO (eV) -1.14E+01
Energy Gap (eV) 4.895
Electrophilicity -0.382

Data sourced from a computational study on ortho-substituted naphthoic acids. researchgate.net

The dipole moment and charge distribution reveal the polarity and electronic asymmetry of a molecule. In this compound, the highly electronegative fluorine, oxygen, and chlorine atoms create a significant dipole moment. Computational methods like DFT can be used to calculate the Mulliken charges on each atom, providing a quantitative measure of the partial charge distribution across the molecule. researchgate.net This analysis helps in understanding intermolecular interactions and the molecule's behavior in electric fields. For related ortho-substituted naphthoic acids, the calculated dipole moment of o-Fluoro naphthoic acid is -11.4 D, indicating a high degree of polarity. researchgate.net

Molecular Modeling and Dynamics Simulations

While specific molecular dynamics simulations for this compound are not widely documented, this technique is invaluable for studying the conformational flexibility and solvent interactions of such molecules. Simulations could model the rotational freedom around the C-C bond connecting the acid chloride group to the naphthalene (B1677914) ring and predict the most stable conformations in various solvents. For perfluorinated carboxylic acids, DFT calculations have been used to determine that helical structures are often the most stable conformations. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which aids in structure elucidation. nih.gov For fluorinated aromatic compounds, scaling factors have been developed for use with relatively low levels of theory to predict ¹⁹F NMR chemical shifts with a high degree of accuracy. researchgate.net These methods can differentiate between fluorine atoms in different chemical environments within a molecule. researchgate.net Machine learning and deep neural network models, trained on large datasets of experimental and DFT-calculated shifts, have also emerged as powerful tools for accurately predicting ¹H NMR chemical shifts, often outperforming traditional methods. nih.gov

Quantitative Structure-Reactivity Relationships and Hammett Plot Correlations

Quantitative Structure-Reactivity Relationships (QSRR) seek to correlate the chemical structure of a series of compounds with their reactivity in a quantitative manner. The Hammett equation is a classic example of a linear free-energy relationship used in QSRR studies for meta- and para-substituted aromatic compounds. libretexts.org

The equation is given by: log (k/k₀) = σρ

Where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction. libretexts.org

For this compound, the fluorine atom at the 4-position would have a specific σ value that reflects its electron-withdrawing nature. A Hammett plot, created by plotting log(k/k₀) against σ for a series of reactions, would allow for the quantitative prediction of reaction rates and equilibrium constants. libretexts.org

Investigation of Intermolecular Interactions and Self-Association Phenomena (in precursor)

The precursor to 4-fluoro-1-naphthoyl chloride, 4-fluoro-1-naphthoic acid, is subject to intermolecular interactions, primarily hydrogen bonding, which can lead to self-association, most commonly forming cyclic dimers. Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the energetics and geometries of these phenomena. While specific computational studies on 4-fluoro-1-naphthoic acid are not abundant in the literature, extensive research on substituted benzoic acids and other aromatic carboxylic acids allows for a detailed and analogous understanding. nih.govscispace.comresearchgate.netrsc.org

The self-association of carboxylic acids is a well-documented phenomenon, where two molecules of the acid form a stable cyclic dimer through two strong O-H···O=C hydrogen bonds. scispace.com The stability of these dimers is influenced by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups and electron-donating groups can modulate the acidity of the carboxylic acid and the strength of the hydrogen bonds. scispace.comresearchgate.net

In the case of 4-fluoro-1-naphthoic acid, the fluorine atom at the 4-position acts as an electron-withdrawing group, which is expected to influence the hydrogen bonding strength in the dimer. Theoretical studies on 4-substituted benzoic acids have shown that electron-releasing groups tend to result in the formation of more stable hydrogen bonds, while the effect of electron-withdrawing groups can be more complex. scispace.comresearchgate.net The fluorine substituent, being highly electronegative, can affect the charge distribution in the entire molecule, including the carboxyl group involved in dimerization.

Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool used in conjunction with DFT to analyze the properties of hydrogen bonds. nih.govnih.gov This analysis provides quantitative data on the electron density at the bond critical points of the hydrogen bonds, offering a measure of their strength and nature.

The following table summarizes typical interaction energies and geometric parameters for the self-association of aromatic carboxylic acids, providing a basis for understanding the behavior of 4-fluoro-1-naphthoic acid.

Interacting SystemComputational MethodCalculated Interaction Energy (kcal/mol)Key Geometric Parameters (Å)Reference
Benzoic Acid DimerDFT/B3LYP/6-311++G(d,p)-14.27 to -14.85O-H distance: ~0.97, H···O distance: ~1.65 researchgate.net
4-Fluorobenzoic Acid DimerDFT/B3LYP/6-311++G(d,p)-14.47O-H distance: ~0.97, H···O distance: ~1.66 researchgate.net
Benzoic Acid - Formamide ComplexDFT/B3LYP/6-311+G(d,p)-11.5 to -13.5N-H···O and O-H···O distances vary nih.gov

This table is generated based on data from analogous systems and is intended to be illustrative for the interactions of 4-fluoro-1-naphthoic acid.

The solvent environment also plays a crucial role in the self-association of carboxylic acids. Continuum solvation models, such as the SMD model, can be used in DFT calculations to simulate the effect of different solvents on the stability of monomers, dimers, and higher-order aggregates. rsc.org

Reaction Mechanism Elucidation via Transition State Analysis

The synthesis of 4-fluoro-1-naphthoyl chloride from its precursor, 4-fluoro-1-naphthoic acid, is most commonly achieved through reaction with a chlorinating agent such as thionyl chloride (SOCl₂). chemtube3d.comlibretexts.org Computational chemistry, specifically through the use of transition state analysis, can elucidate the detailed mechanism of this transformation.

The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. chemistrysteps.com This step leads to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and poised for the subsequent steps. The formation of this intermediate converts the hydroxyl group into a much better leaving group. libretexts.org

The chloride ion, which was displaced from the thionyl chloride, then acts as a nucleophile and attacks the carbonyl carbon of the chlorosulfite intermediate. masterorganicchemistry.com This nucleophilic acyl substitution proceeds via a tetrahedral intermediate. The collapse of this tetrahedral intermediate results in the formation of the final product, 4-fluoro-1-naphthoyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemtube3d.com The evolution of these gaseous products drives the reaction to completion.

A detailed computational study of this reaction would involve locating the transition state for each elementary step. Transition state theory allows for the calculation of the activation energy for each step, providing a quantitative understanding of the reaction kinetics. The geometry of the transition state reveals the precise arrangement of atoms at the point of highest energy along the reaction coordinate.

The following table outlines the key steps and intermediates in the reaction of a generic carboxylic acid with thionyl chloride, which is directly applicable to 4-fluoro-1-naphthoic acid.

StepDescriptionKey Intermediates/Transition States
1Nucleophilic attack of the carboxylic acid on thionyl chlorideFormation of a chlorosulfite intermediate
2Nucleophilic attack by chloride ion on the carbonyl carbonTetrahedral intermediate
3Collapse of the tetrahedral intermediateFormation of the acyl chloride, SO₂, and HCl

This table describes the generally accepted mechanism for the reaction of carboxylic acids with thionyl chloride.

Computational methods such as DFT would be employed to model the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. The calculated vibrational frequencies can confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states).

Conclusion and Future Research Directions

Synthesis of 4-Fluoro-1-naphthoic Acid Chloride

The preparation of this compound is typically not a direct process but is achieved via a two-step sequence starting from its corresponding carboxylic acid.

Step 1: Synthesis of 4-Fluoro-1-naphthoic Acid

The precursor, 4-Fluoro-1-naphthoic acid, can be synthesized through several established routes. One common method involves the sodium hypochlorite (B82951) oxidation of a corresponding acetylnaphthalene. cdnsciencepub.com This reaction, however, can be sensitive to reaction conditions, requiring careful control of temperature and reagent preparation to achieve good yields. cdnsciencepub.com Alternative methods include Grignard synthesis, which involves the reaction of an appropriate Grignard reagent with carbon dioxide, or the hydrolysis of a corresponding nitrile. cdnsciencepub.comorgsyn.org The parent compound, 1-naphthoic acid, for instance, can be prepared from the Grignard reagent of 1-bromonaphthalene (B1665260) and carbon dioxide. wikipedia.org

Step 2: Conversion to this compound

Once 4-Fluoro-1-naphthoic acid is obtained, it is converted into the more reactive acid chloride. This transformation is a standard procedure in organic synthesis. libretexts.org Common chlorinating agents are employed for this purpose, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). libretexts.orgchemicalbook.com The reaction with thionyl chloride is often favored as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. libretexts.org The reaction is typically carried out by refluxing the carboxylic acid with an excess of thionyl chloride, sometimes in an inert solvent like toluene. chemicalbook.com

ReagentTypical ConditionsByproductsReference
Thionyl Chloride (SOCl₂)Reflux, neat or in solvent (e.g., toluene)SO₂, HCl libretexts.org, chemicalbook.com
Oxalyl Chloride ((COCl)₂)Inert solvent (e.g., CH₂Cl₂), RT, DMF (cat.)CO, CO₂, HCl researchgate.net
Phosphorus Pentachloride (PCl₅)Gentle heatingPOCl₃, HCl libretexts.org

Key Chemical Transformations and Synthetic Utility

As an acyl chloride, this compound is a highly reactive electrophile, susceptible to nucleophilic acyl substitution. libretexts.org This reactivity makes it a valuable building block for introducing the 4-fluoro-1-naphthoyl moiety into a wide range of molecules.

Key reactions include:

Hydrolysis: Reacts readily with water to revert to the parent carboxylic acid, 4-fluoro-1-naphthoic acid. chemistrysteps.com This necessitates handling the compound under anhydrous conditions. researchgate.net

Esterification: Reaction with alcohols produces the corresponding esters. This is a fundamental transformation for creating derivatives with varied properties. libretexts.orgchemistrysteps.com

Amidation: Reaction with ammonia, primary amines, or secondary amines yields primary, secondary, or tertiary amides, respectively. libretexts.orgchemistrysteps.com This is a crucial step in the synthesis of many biologically active compounds.

Anhydride (B1165640) Formation: Reaction with a carboxylate salt leads to the formation of a mixed or symmetrical anhydride. chemistrysteps.com

Friedel-Crafts Acylation: It can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst, forming new C-C bonds and leading to complex ketone structures.

The synthetic utility of this compound is intrinsically linked to the applications of its derivatives. The parent acid and related fluorinated naphthalenes are of interest as intermediates in the synthesis of pharmaceuticals and dyes. ontosight.ai The fluorine atom can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity, making this compound a valuable precursor for medicinal chemistry research. ontosight.ai For instance, the parent acid has been identified as an inhibitor of the Yersinia PTP YopH enzyme, suggesting that derivatives synthesized from the acid chloride could be explored for similar or enhanced biological activities. chemicalbook.com

Advancements in Analytical Characterization and Theoretical Understanding

The characterization of this compound relies on standard spectroscopic techniques. While specific data for the acid chloride is not widely published, its spectral properties can be reliably predicted based on the precursor, 4-Fluoro-1-naphthoic acid, and the known characteristics of the acyl chloride functional group.

Infrared (IR) Spectroscopy: The most significant change from the carboxylic acid would be the disappearance of the broad O-H stretching band and the appearance of a strong C=O stretching absorption at a higher wavenumber (typically 1770-1810 cm⁻¹), characteristic of an acyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H and ¹³C NMR spectra, the chemical shifts of the nuclei near the carbonyl group would be altered upon conversion from the carboxylic acid to the acid chloride.

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the formula C₁₁H₆ClFO.

Databases provide spectroscopic information for the parent acid, 4-Fluoro-1-naphthoic acid, which serves as a reference point. chemicalbook.com

Property4-Fluoro-1-naphthoic acidReference
Molecular Formula C₁₁H₇FO₂ thermofisher.com
IUPAC Name 4-fluoronaphthalene-1-carboxylic acid thermofisher.com
Melting Point 224-227 °C chemicalbook.com
Appearance White to cream powder thermofisher.com

Theoretical and computational studies, while not extensively reported for this specific molecule, are powerful tools for understanding its structure and reactivity. Density Functional Theory (DFT) calculations, for example, could elucidate the electronic properties, molecular electrostatic potential, and frontier molecular orbitals, providing insights into its reactivity towards various nucleophiles. dntb.gov.ua Such studies on related naphthol derivatives have been performed to analyze their structural and nonlinear optical (NLO) properties, suggesting a viable approach for future investigation. dntb.gov.ua

Unresolved Challenges and Emerging Research Opportunities

Despite its potential, research focused specifically on this compound faces several challenges that also represent opportunities for future work.

Synthetic Efficiency: The synthesis often involves multiple steps, and optimizing the yield and purity, particularly during the initial preparation of the substituted naphthoic acid, can be challenging. cdnsciencepub.com Developing more direct or one-pot synthetic routes would be a significant advancement.

Reactivity and Stability: The high reactivity of the acyl chloride group makes it sensitive to moisture, requiring stringent anhydrous conditions for its synthesis and storage, which can be a practical limitation. researchgate.net Research into more stable, yet still reactive, analogues or "masked" acylating agents could be beneficial.

Limited Commercial Availability: The precursor, 4-Fluoro-1-naphthoic acid, is available from some suppliers, but the acid chloride itself is not as common, often requiring in situ preparation. chemicalbook.comthermofisher.com

Emerging research opportunities lie in leveraging its properties for novel applications. The incorporation of fluorine is a well-established strategy in drug design, and there is considerable scope for using this compound to create new libraries of fluorinated compounds for biological screening. Furthermore, its potential use in synthesizing materials with unique optical or electronic properties, such as liquid crystals or polymers, remains largely unexplored.

Prospects for Novel Synthetic Methodologies and Applications

The future of this compound chemistry is promising, with potential advancements in both its synthesis and application.

Novel Synthetic Methods: There is a continuous drive for greener and more efficient chemical processes. Future research could focus on catalytic methods for the direct C-H carboxylation and subsequent chlorination of 1-fluoronaphthalene, bypassing the need for multi-step sequences involving Grignard reagents or oxidation. Flow chemistry could also offer a safer and more scalable method for preparing and using this reactive intermediate.

Expanded Applications in Medicinal Chemistry: Building on the known biological activity of related compounds, the acid chloride is a key starting point for synthesizing a diverse range of amides and esters. ontosight.aichemicalbook.com These derivatives could be tested as potential anticancer, anti-inflammatory, or antimicrobial agents. The fluorine atom also makes it a candidate for developing probes for ¹⁹F NMR studies or as a precursor for ¹⁸F-labeled positron emission tomography (PET) imaging agents. ontosight.ai

Materials Science: The rigid, planar naphthyl core combined with the polar functionality makes derivatives of this compound interesting candidates for new organic materials. Research could explore their use in the synthesis of novel polymers, dyes, or liquid crystals, where the fluorine atom could impart desirable properties like thermal stability and altered electronic characteristics.

Q & A

What are the common synthetic routes for preparing 4-fluoro-1-naphthoic acid chloride, and how do reaction conditions influence product purity?

Level: Basic
Methodological Answer:
The synthesis typically involves chlorination of 4-fluoro-1-naphthoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O. Key factors include:

  • Reagent choice : SOCl₂ is preferred for high reactivity, but oxalyl chloride may reduce side reactions like oxidation .
  • Temperature : Controlled heating (40–60°C) avoids decomposition of the acid chloride.
  • Solvent : Anhydrous dichloromethane or toluene prevents hydrolysis.
  • Work-up : Excess reagent removal under reduced pressure ensures purity.
    Data Reference : Melting point (223–226°C) can confirm purity post-synthesis .

How can conflicting solubility data for 4-fluoro-1-naphthoic acid derivatives be resolved during experimental design?

Level: Advanced
Methodological Answer:
Discrepancies in solubility (e.g., polar vs. non-polar solvents) may arise from substituent positioning or crystallinity. To address this:

  • Solvent Screening : Test graded solvent mixtures (e.g., DMSO/water or THF/hexane) to identify optimal conditions.
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.
  • pH-Dependent Studies : For ionizable groups (e.g., carboxylic acid), adjust pH to enhance aqueous solubility .

What advanced characterization techniques are critical for verifying the structure of this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using the aromatic region (δ 7.5–8.5 ppm) and fluorine coupling (³J ~8 Hz) .
  • FT-IR : Confirm C=O stretch (~1770 cm⁻¹) and C-F stretch (~1100 cm⁻¹).
  • Elemental Analysis : Validate molecular formula (C₁₁H₆ClFO₂) with ≤0.3% deviation .

Level: Advanced
Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Detect exact mass (190.173 g/mol) and isotopic patterns for Cl/F .
  • X-ray Crystallography : Resolve crystal packing and halogen-bonding interactions in solid-state structures.
  • Dynamic NMR : Study rotational barriers of the naphthalene ring at variable temperatures .

How can researchers optimize reaction conditions to minimize side products in nucleophilic substitutions involving this compound?

Level: Advanced
Methodological Answer:
Side products (e.g., hydrolysis to carboxylic acid or over-substitution) are mitigated by:

  • Stoichiometry Control : Use 1.1–1.3 equivalents of nucleophile (amine/thiol) to limit excess reactivity.
  • Low-Temperature Reactions : Perform substitutions at 0–5°C in anhydrous THF or DMF.
  • Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to enhance acyl transfer efficiency .

What strategies validate the stability of this compound under varying storage conditions?

Level: Basic
Methodological Answer:

  • Short-Term Storage : Keep in sealed, moisture-free containers at −20°C with desiccants.
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects hydrolysis .

Level: Advanced
Methodological Answer:

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; track degradation via LC-MS.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at different temperatures .

How does the fluorine substituent influence electronic and steric effects in this compound derivatives?

Level: Advanced
Methodological Answer:

  • Electronic Effects : Fluorine’s electronegativity withdraws electron density, activating the carbonyl toward nucleophilic attack.
  • Steric Effects : The 4-position minimizes steric hindrance, enabling regioselective substitutions at C-1.
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces and reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.